Cyclophosphamide-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclophosphamide-d8 is a deuterated form of cyclophosphamide, an alkylating agent widely used in the treatment of various cancers, including leukemias, lymphomas, and breast cancer . The deuterium labeling in this compound makes it particularly useful in research settings, as it allows for the tracking and study of the compound’s metabolic pathways and mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclophosphamide-d8 is synthesized through the deuteration of cyclophosphamide. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound involves the large-scale deuteration of cyclophosphamide. The process typically includes dissolving cyclophosphamide in a deuterated solvent, followed by catalytic exchange reactions under controlled conditions. The product is then purified and crystallized to obtain this compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
Cyclophosphamide-d8 undergoes several types of chemical reactions, including:
Oxidation: Conversion to active metabolites such as 4-hydroxycyclophosphamide.
Reduction: Formation of reduced metabolites.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as cytochrome P450 enzymes for oxidation reactions.
Reducing agents: For reduction reactions.
Solvents: Deuterated solvents for maintaining the deuterium labeling.
Major Products Formed
The major products formed from these reactions include:
4-Hydroxycyclophosphamide: An active metabolite.
Aldophosphamide: Another active metabolite.
Phosphoramide mustard: A cytotoxic metabolite responsible for the compound’s antitumor activity.
Scientific Research Applications
Cyclophosphamide-d8 has a wide range of scientific research applications, including:
Chemistry: Used in studies involving isotope effects and reaction mechanisms.
Biology: Employed in metabolic studies to track the compound’s pathways and interactions.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: Applied in the development of new therapeutic agents and in quality control processes.
Mechanism of Action
Cyclophosphamide-d8 exerts its effects through the formation of active metabolites, primarily 4-hydroxycyclophosphamide and phosphoramide mustard. These metabolites alkylate DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and cell division. The compound’s mechanism of action involves the activation of apoptotic pathways, particularly the p53-controlled apoptosis pathway .
Comparison with Similar Compounds
Cyclophosphamide-d8 is compared with other similar compounds, such as:
Cyclophosphamide: The non-deuterated form, which has similar therapeutic effects but lacks the deuterium labeling.
Ifosfamide: Another alkylating agent with a similar mechanism of action but different pharmacokinetic properties.
Trofosfamide: A related compound with distinct metabolic pathways and clinical applications.
This compound’s uniqueness lies in its deuterium labeling, which allows for more precise tracking and study of its metabolic and pharmacokinetic properties, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C7H15Cl2N2O2P |
---|---|
Molecular Weight |
269.13 g/mol |
IUPAC Name |
N,N-bis(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)/i2D2,3D2,5D2,6D2 |
InChI Key |
CMSMOCZEIVJLDB-LYQYTLMISA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N(C([2H])([2H])C([2H])([2H])Cl)P1(=O)NCCCO1 |
Canonical SMILES |
C1CNP(=O)(OC1)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.